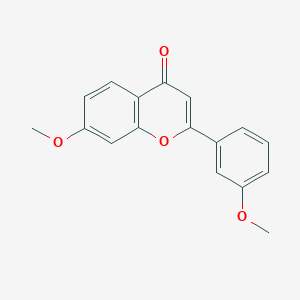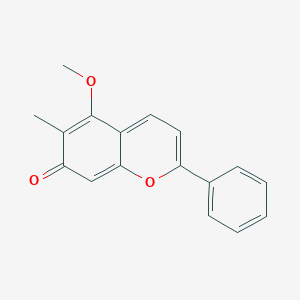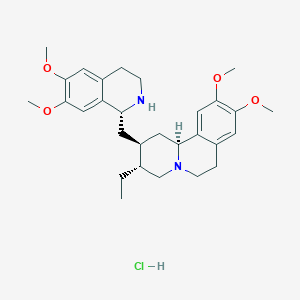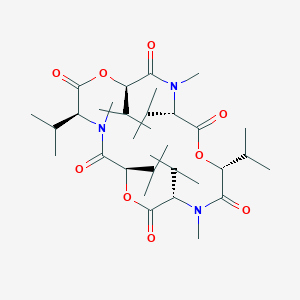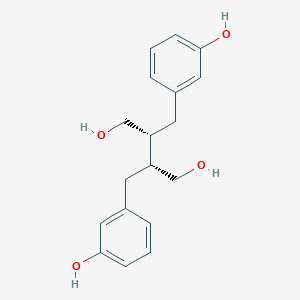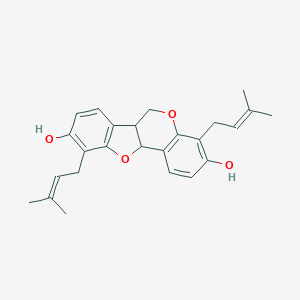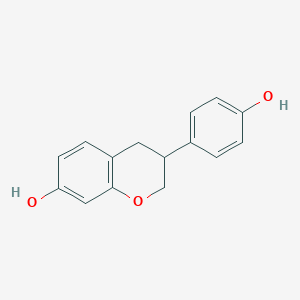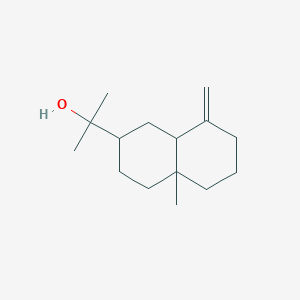
Beta-Eudesmol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Beta-eudesmol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various sesquiterpenoids and other complex molecules.
Biology: Studied for its effects on cell proliferation, adhesion, and migration, particularly in cancer cells.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties
Industry: Utilized in the production of pharmaceuticals and cosmetics due to its bioactive properties
Wirkmechanismus
Beta-eudesmol exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines like interleukin 1 beta and tumor necrosis factor-alpha.
Anti-cancer: Suppresses tumor growth by inhibiting neovascularization and tumor cell proliferation.
Neuroprotective: Blocks nicotinic acetylcholine receptor channels, reducing nerve-evoked twitch tension and intracellular calcium levels.
Safety and Hazards
Beta-Eudesmol should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Zukünftige Richtungen
Beta-Eudesmol has been found to stimulate appetite via TRPA1 and the autonomic nervous system, suggesting why TRPA1 activator containing foods and beverages are preferably consumed . It has potential anti-tumor and anti-angiogenic activities and is an inhibitor of tumor growth by inhibiting angiogenesis by suppressing CREB activation of the growth factor signaling pathway . It may be a promising lead compound for enhancing neural function .
Biochemische Analyse
Biochemical Properties
Beta-Eudesmol interacts with various enzymes and proteins. It has been found to interact with the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and skin aging . This compound decreases NF-κB activity, leading to a decrease in the gene expression of interleukin 1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), both of which are related to inflammatory response .
Cellular Effects
This compound has various effects on cells and cellular processes. It has been found to have antioxidation, anti-inflammatory, and cell preservation effects on human dermal fibroblasts . It also increases cell viability and attenuates the changes in relative levels caused by H2O2 treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the transcriptional activity of NF-κB, thereby hindering the collapse of collagen . It also regulates the gene expression of tissue inhibitors of metalloproteinase (TIMP)-1, which hinders matrix metalloproteinase (MMP), and alters the gene expression of collagen type I alpha 1 (COL1A1) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to increase cell viability in a dose-dependent manner . It also shows protective transition forms depending on its concentration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to stimulate an increase in appetite through TRPA1 . The physiological effects of this compound, such as incremental increase in food intake, ghrelin elevation, and activation of gastric vagal nerve activity, were significantly reduced in TRPA1 knockout rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and affects metabolic flux or metabolite levels .
Subcellular Localization
It is known to interact with various biomolecules and affect gene expression , but the specifics of these interactions and their effects on subcellular localization are not yet clear.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-eudesmol can be synthesized from commercially available Amyris balsamifera oil, which contains about 8% this compound . The isolation involves a two-step procedure: vacuum distillation of the total oil followed by medium pressure liquid chromatography using an AgNO3 impregnated silica gel stationary phase .
Industrial Production Methods: In vitro production of this compound can be achieved through the adventitious root culture of Atractylodes chinensis . The roots are induced on Murashige and Skoog solid medium containing naphthaleneacetic acid and sucrose, followed by suspension culture in liquid medium supplemented with indole-3-butyric acid, naphthaleneacetic acid, and sucrose .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-eudesmol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with halogens or other electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted sesquiterpenoids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Atractylon: Another sesquiterpenoid found in Atractylodes chinensis with similar anti-cancer and anti-inflammatory properties.
Alpha-eudesmol: A structural isomer of beta-eudesmol with comparable biological activities.
Gamma-eudesmol: Another isomer with distinct pharmacological effects.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with a variety of biological targets and pathways, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of beta-Eudesmol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Acetone", "Isobutyraldehyde", "Lithium aluminum hydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Eucalyptol", "Sodium amalgam", "Manganese dioxide", "Hydrogen peroxide", "Sulfuric acid", "Sodium sulfate", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Acetone is reacted with isobutyraldehyde in the presence of lithium aluminum hydride to form 3,7-dimethyl-2,6-octadien-1-ol.", "Step 2: The resulting product is then reduced with sodium borohydride to form 3,7-dimethyl-2,6-octadien-1-ol.", "Step 3: The product from step 2 is then treated with hydrochloric acid to form 3,7-dimethyl-2,6-octadien-1-ol hydrochloride.", "Step 4: The hydrochloride is then reacted with sodium hydroxide to form 3,7-dimethyl-2,6-octadien-1-ol.", "Step 5: Eucalyptol is reacted with sodium amalgam to form 1,8-cineole.", "Step 6: 1,8-cineole is then oxidized with manganese dioxide and hydrogen peroxide to form 1,8-cineole epoxide.", "Step 7: The epoxide from step 6 is then reacted with 3,7-dimethyl-2,6-octadien-1-ol in the presence of sulfuric acid to form beta-Eudesmol.", "Step 8: The final product is then purified using sodium sulfate and sodium bicarbonate." ] } | |
CAS-Nummer |
473-15-4 |
Molekularformel |
C15H28O |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
2-[(2R,4aR,8R,8aS)-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H28O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h11-13,16H,5-10H2,1-4H3/t11-,12-,13+,15-/m1/s1 |
InChI-Schlüssel |
YJHVMPKSUPGGPZ-GUIRCDHDSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C |
SMILES |
CC12CCCC(=C)C1CC(CC2)C(C)(C)O |
Kanonische SMILES |
CC1CCCC2(C1CC(CC2)C(C)(C)O)C |
Andere CAS-Nummern |
473-15-4 |
Piktogramme |
Irritant |
Synonyme |
(2R,4aR,8aS)-Decahydro-α,α,4a-trimethyl-8-methylene-2-naphthalenemethanol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Beta-eudesmol potentiates the neuromuscular blocking effects of depolarizing muscle relaxants like succinylcholine. This potentiation is more pronounced in diabetic mice models. [, ] Research suggests that this compound might achieve this by modifying the sensitivity of nicotinic acetylcholine receptors at the neuromuscular junction, particularly through desensitization. [, ] This effect seems to be related to its ability to block the receptor channels. [, ]
A: this compound has been shown to induce neurite outgrowth in rat pheochromocytoma (PC-12) cells. [] This process is accompanied by an increase in intracellular calcium levels, likely mediated by phosphoinositide-specific phospholipase C (PI-PLC) activation and subsequent inositol phosphate accumulation. [] this compound also activates mitogen-activated protein kinases (MAPKs), which play a crucial role in neurite extension. []
A: this compound demonstrates anti-angiogenic activity by inhibiting the proliferation, migration, and tube formation of endothelial cells. [] This effect is linked to its ability to block the phosphorylation of extracellular signal-regulated kinases (ERK1/2) induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). []
A: this compound inhibits the activity of Na+,K+-ATPase by interacting with the enzyme in its Na.E1 form. [] It specifically inhibits the reaction step Na.E1 → Na.E1-P, essentially preventing the enzyme from transitioning to its phosphorylated state. [] this compound also affects K+-dependent p-nitrophenyl phosphatase (K+-pNPPase) activity, suggesting it might interfere with the conformational changes required for K+ binding to the enzyme. []
ANone: this compound has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.
A: Yes, spectroscopic data, including 1H-NMR, 13C-NMR, and mass spectrometry (MS), has been used to characterize this compound. [, , ] These techniques provide detailed information about its structure and confirm its identity.
ANone: The provided research papers do not focus on the catalytic properties of this compound. Therefore, we cannot answer questions related to this aspect.
A: Yes, molecular docking studies have investigated this compound's potential as a SARS-CoV-2 inhibitor. [] These studies simulate the binding of this compound to the active site of the main protease enzyme (PDB code: 6LU7) of the virus. [] Although Crocin and Digitoxin showed better binding affinity, Molecular Dynamics simulations suggested Digitoxin as a potentially more effective antiviral treatment than this compound. []
A: Studies using synthesized this compound derivatives highlight the importance of the cyclohexylidene ring and the distance between the exo-methylene and the hydroxy group for its activity. [] Compounds with a cyclohexylidene ring but lacking the exo-methylene or possessing a different spatial arrangement between the exo-methylene and the hydroxy group exhibited reduced or abolished potentiating effects on succinylcholine-induced neuromuscular blockade. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



